molecular formula C15H12OS B8048135 4-(Benzyloxy)benzo[b]thiophene

4-(Benzyloxy)benzo[b]thiophene

Cat. No.: B8048135
M. Wt: 240.3 g/mol
InChI Key: MQKTZCNKCDGFTF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzo[b]thiophene is an organic compound that belongs to the class of benzothiophenes It is characterized by a benzothiophene core with a benzyloxy group attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)benzo[b]thiophene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while substitution can introduce functional groups like nitro or halogen atoms onto the benzothiophene ring.

Scientific Research Applications

4-(Benzyloxy)benzo[b]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)benzo[b]thiophene involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and the modifications made to the benzothiophene core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)benzo[b]thiophene is unique due to its benzothiophene core, which imparts distinct electronic and structural properties compared to other benzyloxy-containing compounds. This uniqueness makes it valuable in specific applications, particularly in materials science and medicinal chemistry.

Properties

IUPAC Name

4-phenylmethoxy-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS/c1-2-5-12(6-3-1)11-16-14-7-4-8-15-13(14)9-10-17-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKTZCNKCDGFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=CSC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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